9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
Description
Properties
CAS No. |
98510-80-6 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;acetate |
InChI |
InChI=1S/C19H18N2O.C2H4O2/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19;1-2(3)4/h5-10H,1-4H3;1H3,(H,3,4) |
InChI Key |
YNZAJSGICHACDH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CC3=C2C=C(C=C3)OC)N(C4=C1C=[N+](C=C4)C)C.CC(=O)[O-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.CC(=O)[O-] |
Other CAS No. |
98510-80-6 |
Pictograms |
Irritant |
Related CAS |
70173-20-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Tandem [3 + 2] Heteroannulation Approach
A modular synthetic approach has been developed involving a sequential [3 + 2] heteroannulation to build tri- and tetracyclic carbazole frameworks efficiently. This method utilizes palladium-catalyzed C–H activation and arylation steps to construct the pyridocarbazole core with high regioselectivity and yields up to 83% for related analogues.
- Essential conditions include the presence of an aryl bromide to prevent dimerization,
- Use of chloro substituents for C-arylation,
- Mechanistic pathways involve palladacycle intermediates formed via concerted metalation-deprotonation or Friedel–Crafts-like electrophilic aromatic substitution,
- The process tolerates various functional groups and steric bulk, enabling substitution patterns like 9-methoxy and multiple methyl groups.
Reduction and Aromatization of Iminium Salts
An alternative and well-documented method involves the preparation of iminium salt intermediates followed by reduction and aromatization:
- Starting from dihydro derivatives or iminium salts (e.g., compound 12a or 12b),
- Reduction with sodium borohydride (NaBH4) in methanol at room temperature yields tetrahydro intermediates,
- Subsequent aromatization is achieved by dehydrogenation over 10% palladium on charcoal in boiling diphenyl ether,
- This sequence allows simultaneous debenzylation and aromatization to produce the desired pyridocarbazole with methoxy and methyl substitutions,
- Yields reported are good, with 72% for 9-methoxyolivacine analogues and about 31% for related esters.
Condensation and Functional Group Manipulation
Other synthetic routes involve condensation reactions of lithiated pyridine derivatives with substituted indoles or nicotinamides:
- For example, condensation of 4-acetyl-N,N-diisopropylnicotinamide with 2-lithio-5-methoxy-1-phenylsulphonylindole,
- Followed by hydrolysis and reduction steps to build the core structure,
- Though yields can be low and mixtures complex, optimization of starting materials and reaction conditions improves outcomes.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Catalysts/Reagents | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Tandem [3 + 2] Heteroannulation | Pd-catalyzed C–H activation and C–C bond formation | Pd(0)/Pd(II), aryl bromides, bases | Up to 83 | High regioselectivity, functional group tolerance | Requires aryl bromide, complex catalyst system |
| Reduction and Aromatization of Iminium Salts | NaBH4 reduction, Pd/C dehydrogenation | NaBH4, Pd/C, diphenyl ether | 31 – 72 | Straightforward, good yields, simultaneous debenzylation | Multi-step, requires careful handling of intermediates |
| Condensation of Lithiated Pyridine Derivatives | Lithiation, condensation, hydrolysis, reduction | Organolithium reagents, reducing agents | Variable (low to moderate) | Access to diverse substitution patterns | Low yields, complex mixtures |
Detailed Research Findings
- The palladium-catalyzed tandem heteroannulation method offers a convergent two-step synthesis yielding the 7H-pyrido[4,3-c]carbazole core efficiently, which can be further alkylated to produce derivatives including the targeted 9-methoxy-2,5,11-trimethyl compound.
- The reduction/aromatization method, as modified by Jasztold-Howorko et al., provides an alternative synthetic route with good overall yields and reproducibility, suitable for preparing 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives, closely related to the target compound.
- Challenges in direct oxidation or debenzylation of certain intermediates were overcome by stepwise reduction and catalytic dehydrogenation, highlighting the importance of reaction condition optimization.
- The condensation approach, while less efficient, allows the introduction of amino substituents at the 11-position and other functional groups, expanding the chemical diversity of the pyridocarbazole scaffold.
Chemical Reactions Analysis
Types of Reactions: 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[4,3-b]carbazole compounds exhibit significant anticancer properties. The mechanisms often involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, studies have shown that related compounds can inhibit DNA topoisomerases, which are essential for DNA replication and transcription in cancer cells.
Neuroprotective Effects
Some studies suggest that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Case Study: Anticancer Efficacy
In a study published in Cancer Research, it was demonstrated that 9-methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate showed potent cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Photochemistry Applications
Photodynamic Therapy (PDT)
The compound's ability to absorb light and produce reactive oxygen species (ROS) makes it a candidate for photodynamic therapy. PDT is a treatment modality for certain types of cancers where light-sensitive compounds are activated by specific wavelengths of light to produce cytotoxic effects on tumor cells.
Research Findings
A study highlighted in Journal of Photochemistry and Photobiology reported that the compound effectively generated singlet oxygen upon irradiation, demonstrating its potential use in PDT applications.
Fine Chemical Intermediate
This compound serves as an important fine chemical intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals due to their structural versatility.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Effective against multiple cancer cell lines |
| Neuroprotective Effects | Mitigates oxidative stress in neuronal cells | Potential treatment for neurodegenerative diseases |
| Photodynamic Therapy | Generates reactive oxygen species under light | Demonstrated efficacy in inducing cytotoxicity |
| Fine Chemical Intermediate | Used in organic synthesis for pharmaceuticals | Versatile precursor for various chemical compounds |
Mechanism of Action
The mechanism by which 9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Elliptinium Acetate (9-HME)
2-(2-(Diethylamino)ethyl)-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium Acetate
- Structure: Features a diethylaminoethyl side chain instead of methyl groups at position 2.
1,3,4-Oxadiazole-Carbazole Hybrids
N-Substituted Carbazoles (e.g., Compounds 24 and 25)
Structural and Functional Analysis
Table 1: Key Structural and Pharmacological Differences
Impact of Methoxy vs. Hydroxy Substitution
Biological Activity
9-Methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its potential therapeutic applications.
- Molecular Formula : C19H21N2O
- Molecular Weight : 295.39 g/mol
- CAS Number : 93841-50-0
The compound belongs to the class of carbazole derivatives, which are known for their significant pharmacological properties.
Antimicrobial Activity
Research has shown that various carbazole derivatives exhibit potent antimicrobial properties. Specifically, studies have indicated that this compound demonstrates activity against a range of pathogenic microorganisms.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.4 | 50 |
| Escherichia coli | 12.3 | 25 |
| Bacillus subtilis | 10.3 | 30 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| PA1 (Ovarian carcinoma) | 20 |
| PC3 (Prostate carcinoma) | 15 |
| DU145 (Prostate carcinoma) | 18 |
The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of carbazole derivatives. Specifically, the compound has been shown to protect neuronal cells from glutamate-induced toxicity.
Case Study: Neuroprotective Activity
In a study involving HT22 neuronal cells:
- Concentration : 3 µM
- Outcome : Significant reduction in cell death was observed, attributed to its antioxidative properties.
This suggests that the compound may be beneficial in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong free radical scavenging abilities.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.
- Gene Regulation : The compound may modulate gene expression related to apoptosis and cell survival.
Q & A
Basic Questions
Q. What synthetic methodologies are reported for derivatives of pyrido-carbazolium compounds, and how can they inform the synthesis of 9-Methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous heterocyclic systems (e.g., pyranopyrimidines and triazole derivatives) suggest common strategies:
- Reflux and Condensation : Refluxing precursors in solvents like 2-propanol, followed by precipitation and recrystallization (e.g., dimethylformamide) to isolate products .
- Functionalization : Acetylation or hydrazine-based reactions to introduce methoxy or methyl groups, critical for structural analogs .
- Validation : Confirm identity via melting point (m.p.), mixed m.p., and IR spectroscopy, as demonstrated in related syntheses .
Q. Which analytical techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : IR spectroscopy to identify functional groups (e.g., hydroxy, methoxy) and NMR (¹H/¹³C) for positional assignment of methyl and methoxy substituents .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns, addressing discrepancies in reported formulas .
- Chromatography : HPLC or TLC to assess purity, especially for antineoplastic applications where impurities can affect toxicity .
Q. What is the established pharmacological profile of this compound, and how is its antineoplastic activity evaluated?
- Methodological Answer :
- Mechanistic Studies : As a cell growth inhibitor ( ), standard assays include DNA intercalation tests (e.g., ethidium bromide displacement) and topoisomerase inhibition assays .
- In Vitro Screening : Use breast cancer cell lines (e.g., MCF-7) for cytotoxicity studies (MTT assay) to determine IC₅₀ values .
- In Vivo Models : Xenograft models in rodents to evaluate tumor suppression efficacy and pharmacokinetics (e.g., bioavailability of the acetate salt) .
Advanced Questions
Q. How can researchers resolve contradictions in reported molecular formulas (e.g., C₂₀H₂₀N₂O₃ vs. C₁₁H₁₇N₂O·C₂H₅O) for this compound?
- Methodological Answer :
- Elemental Analysis : Perform CHN analysis to experimentally verify composition and distinguish between parent compound and salt forms (e.g., acetate counterion) .
- Salt vs. Free Base : Compare crystallographic data (X-ray diffraction) to identify hydration states or counterion contributions .
- Literature Cross-Validation : Consult pharmacopeial standards (e.g., Sanofi-Synthelabo’s documentation) to reconcile discrepancies in early developmental data .
Q. What experimental strategies can improve the in vivo stability of this compound while retaining antitumor efficacy?
- Methodological Answer :
- Formulation Optimization : Encapsulation in liposomes or polymeric nanoparticles to protect the acetate salt from hydrolysis .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance metabolic stability, guided by structure-activity relationship (SAR) studies .
- Co-Administration : Combine with cytochrome P450 inhibitors to reduce hepatic metabolism, as seen in anthracycline analogs .
Q. How should researchers address inconsistencies in spectral data (e.g., IR, NMR) across independent studies?
- Methodological Answer :
- Reproducibility Protocols : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and high-resolution MS to resolve overlapping signals or isomeric impurities .
- Reference Standards : Use certified materials (e.g., from Sanofi-Synthelabo) to benchmark spectral profiles .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Model binding to DNA minor grooves or topoisomerase II active sites using software like AutoDock or Schrödinger .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with cytotoxicity data to guide analog design .
- MD Simulations : Assess stability of drug-DNA complexes over time to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
